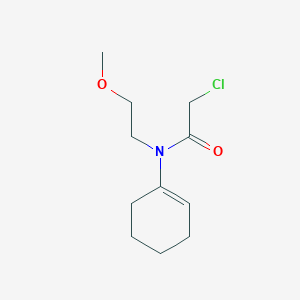

2-chloro-N-cyclohex-1-en-1-yl-N-(2-methoxyethyl)acetamide

Description

2-Chloro-N-cyclohex-1-en-1-yl-N-(2-methoxyethyl)acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chlorine atom at the α-carbon, a cyclohexenyl group, and a 2-methoxyethyl moiety. This compound (CAS: 852934-03-3) is part of a broader class of chloroacetamides known for their diverse applications in agrochemicals, pharmaceuticals, and materials science . Chloroacetamides are reactive due to the electrophilic α-chlorine atom and the presence of amide groups, enabling their use as intermediates in heterocyclic synthesis, polymer modification, and bioactive compound design . The cyclohexenyl substituent in this compound introduces steric and electronic effects that may influence its reactivity and biological activity compared to other analogs.

Properties

CAS No. |

852934-03-3 |

|---|---|

Molecular Formula |

C11H18ClNO2 |

Molecular Weight |

231.72 g/mol |

IUPAC Name |

2-chloro-N-(cyclohexen-1-yl)-N-(2-methoxyethyl)acetamide |

InChI |

InChI=1S/C11H18ClNO2/c1-15-8-7-13(11(14)9-12)10-5-3-2-4-6-10/h5H,2-4,6-9H2,1H3 |

InChI Key |

SGEFBBCYMOOPBH-UHFFFAOYSA-N |

Canonical SMILES |

COCCN(C1=CCCCC1)C(=O)CCl |

Origin of Product |

United States |

Biological Activity

2-Chloro-N-cyclohex-1-en-1-yl-N-(2-methoxyethyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. Its structure includes a chloroacetamide functional group, which has been associated with various biological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships, and related case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the chloro group and the acetamide moiety is significant in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 241.72 g/mol |

| Density | Not specified |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives similar to this compound. A comparative study on various chloroacetamides indicated that compounds with halogen substitutions exhibited significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Efficacy Against Bacteria: The compound showed effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Escherichia coli .

- Structure-Activity Relationship (SAR): The position of substituents on the phenyl ring influences the biological activity. Compounds with higher lipophilicity were more effective at penetrating bacterial membranes .

Quantitative Structure-Activity Relationship (QSAR)

A QSAR analysis conducted on a series of chloroacetamides revealed that specific structural modifications could enhance biological activity. The analysis utilized cheminformatics tools to predict the activity based on molecular descriptors such as lipophilicity and steric factors.

Case Studies

- Antimicrobial Screening: A study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated that compounds with bulky substituents exhibited enhanced antimicrobial properties. The study utilized standard antimicrobial testing protocols against various pathogens .

- Mechanism of Action: Research indicates that chloroacetamides may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, although specific mechanisms for this compound remain to be fully elucidated.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Chloroacetamide Herbicides

Key Observations:

Substituent Effects on Bioactivity :

- Aromatic substituents (e.g., 2,6-dimethylphenyl in dimethachlor) enhance herbicidal activity by improving lipid solubility and target binding . The cyclohexenyl group in the target compound may reduce soil mobility compared to aromatic analogs, affecting residual activity.

- Alkoxyethyl chains (e.g., 2-methoxyethyl in dimethachlor vs. 2-propoxyethyl in pretilachlor) modulate solubility and metabolic stability .

Stereochemical Considerations :

- Dimethenamide-P exhibits stereospecificity, with the S-enantiomer showing higher herbicidal activity . The target compound lacks chiral centers but may form stereoisomers in derivatives.

Reactivity and Synthetic Utility :

- The α-chlorine in chloroacetamides facilitates nucleophilic substitution, enabling the synthesis of aziridines, lactams, and macrocycles . The cyclohexenyl group in the target compound could enhance reactivity in cycloaddition or ring-opening reactions compared to aryl-substituted analogs.

Pharmaceutical Potential

While primarily compared to herbicides, chloroacetamides like the target compound have pharmaceutical relevance. For example:

- Goxalapladib (CAS: 412950-27-7), a 1,8-naphthyridine acetamide derivative, shares structural motifs (e.g., 2-methoxyethylpiperidine) and is used in atherosclerosis treatment .

- In Silico Studies: Boronic acid analogs with 2-methoxyethyl groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show histone deacetylase (HDAC) inhibition at low concentrations (1 µM), suggesting that the 2-methoxyethyl moiety enhances target binding .

Environmental and Regulatory Considerations

- Dimethachlor and alachlor are regulated due to groundwater contamination risks . The cyclohexenyl group in the target compound may reduce persistence, warranting ecotoxicological studies.

Preparation Methods

Core Reaction: Nucleophilic Substitution of Chloroacetyl Chloride with Amines

The fundamental approach to synthesize 2-chloro-N-substituted acetamides involves the reaction of chloroacetyl chloride with the corresponding amine under controlled conditions. This nucleophilic substitution reaction proceeds via the attack of the amine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, yielding the chloroacetamide product.

- For the target compound, the amine would be a N-(2-methoxyethyl)-cyclohex-1-en-1-yl amine or a suitable precursor that can be reacted with chloroacetyl chloride.

- The reaction is typically performed in an inert solvent such as acetonitrile or an aqueous medium with stirring at room temperature or slightly lower temperatures (15–20 °C) to control reactivity and avoid side reactions.

- The product precipitates upon addition to ice-cold water, facilitating isolation by filtration and recrystallization.

This method is supported by the synthesis of various 2-chloro-N-alkyl/aryl acetamides, where chloroacetyl chloride was treated with aqueous amines, stirred overnight, and purified by recrystallization in ethanol, yielding solid products with good purity and yields ranging from ~20% to >80% depending on the amine substituent.

Specific Preparation of 2-Chloro-N-Cyclohex-1-en-1-yl-N-(2-methoxyethyl)acetamide

Stepwise Synthesis Approach

Given the complexity of the substituents, a stepwise synthetic route is advisable:

Synthesis of N-(2-methoxyethyl)cyclohex-1-en-1-yl amine :

- This intermediate can be prepared by functionalizing cyclohex-1-en-1-yl amine with 2-methoxyethyl groups, possibly via alkylation reactions or reductive amination strategies.

- Alternatively, cyclohex-1-en-1-yl amine can be reacted with 2-methoxyethyl halides under basic conditions to introduce the methoxyethyl substituent on nitrogen.

Acylation with Chloroacetyl Chloride :

- The obtained secondary amine is then reacted with chloroacetyl chloride in acetonitrile at 15–20 °C with dropwise addition to control exothermicity.

- The reaction mixture is stirred overnight to ensure complete conversion.

- The crude product is precipitated by pouring into ice-cold water, filtered, washed, and recrystallized from ethanol or other suitable solvents.

This approach is consistent with the synthesis of similar 2-chloroacetamide derivatives described in the literature, where chloroacetyl chloride reacts with various amines to yield the corresponding chloroacetamides with high yields (up to 83%) and well-defined melting points.

Catalytic Hydrogenation Route for Cyclohexenyl Intermediates

In some cases, preparation of the cyclohexenyl amine intermediates involves catalytic hydrogenation steps:

- Starting from 2-cyano-1-oxaspirononane or related nitrile precursors, partial hydrogenation using palladium or platinum catalysts under mild pressure (up to 50 psig) yields hydroxynitrile intermediates.

- Further hydrogenation with rhodium catalysts in acidic solvents converts hydroxynitriles to aminoalcohols.

- Subsequent amidation with acetic acid derivatives or substituted phenylacetic acids yields amides.

- Dehydration steps using dimethyl sulfoxide or acid catalysts convert mixtures to desired amides in high yields (85–90%).

Though this method is more complex and typically applied for pharmaceutical intermediates like dextromethorphan precursors, it exemplifies advanced preparation techniques for cyclohexenyl-containing amides which may be adapted for the target compound.

Reaction Conditions and Analytical Characterization

Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Catalyst (if any) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amine alkylation | Cyclohex-1-en-1-yl amine + 2-methoxyethyl halide | 25–50 | Acetonitrile, ethanol | None | Variable | Controlled addition, stirring |

| Acylation | Amine + chloroacetyl chloride | 15–20 | Acetonitrile | None | 70–83 | Dropwise addition, overnight stirring |

| Hydrogenation (optional) | Nitrile intermediates + H2 + Pd/Pt/Rh catalysts | 25–100 | Acetic acid, alcohols | Pd, Pt, Rh | 70–90 | Pressure 50–100 psig, controlled H2 uptake |

| Dehydration | Amide mixture + DMSO or acid catalysts | 95–115 | Inert solvent (toluene, xylene) | None | 85–90 | Azeotropic removal of water |

Analytical Data

- Melting Points : Typically 40–140 °C depending on substituents; recrystallized products show sharp melting points confirming purity.

- Infrared (IR) Spectroscopy : Characteristic amide NH stretch (~3270–3380 cm⁻¹), C=O stretch (amide I) around 1650–1680 cm⁻¹, C-N stretch ~1280–1475 cm⁻¹, and C-Cl stretch ~540–1100 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) : Proton NMR shows signals for cyclohexenyl protons, methoxyethyl protons (OCH3 ~3.3–3.8 ppm), and amide NH.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with expected molecular weights, fragmentation patterns confirming chloroacetamide structure.

- Thin Layer Chromatography (TLC) : Rf values range from 0.4 to 0.7 depending on solvent system and substituents, used to monitor reaction progress and purity.

Summary Table of Representative 2-Chloro-N-Substituted Acetamides (Related Compounds)

| Compound Code | Substituent (R) on Nitrogen | Melting Point (°C) | Yield (%) | Antimicrobial Activity (Zone of Inhibition, mm) |

|---|---|---|---|---|

| 3a | Methyl (NH2) | 118–120 | 83.21 | E. coli: 7; P. aeruginosa: 16; S. aureus: 0 |

| 3b | Phenyl (Aniline) | 140–142 | 82.77 | E. coli: 26; P. aeruginosa: 23; S. aureus: 25 |

| 3c | m-Tolyl | 86–91 | 21.55 | E. coli: 30; P. aeruginosa: 35; S. aureus: 36 |

| 3e | 2-Chlorophenyl | 65–67 | 82.14 | E. coli: 30; P. aeruginosa: 30; S. aureus: 36 |

| 3f | 2-Methoxyphenyl | 40–42 | 59.62 | E. coli: 7; P. aeruginosa: 0; S. aureus: 10 |

| 3g | 4-Methoxyphenyl | 118–120 | 38.17 | E. coli: 26; P. aeruginosa: 25; S. aureus: 25 |

Note: The target compound contains a cyclohexenyl and 2-methoxyethyl substituent, somewhat analogous to 3f and 3g in substitution pattern and synthesis approach.

Research Outcomes and Practical Considerations

- The nucleophilic substitution of chloroacetyl chloride with amines is a robust, high-yielding method for synthesizing 2-chloroacetamides.

- Reaction conditions such as temperature control, solvent choice, and slow addition of reagents are critical to minimize side reactions and obtain high purity products.

- Catalytic hydrogenation methods provide a route to prepare cyclohexenyl amine intermediates with controlled stereochemistry and functionalization.

- Analytical characterization confirms the structure and purity of the synthesized compounds, with IR, NMR, and MS being standard tools.

- Related compounds exhibit significant antimicrobial activity, suggesting potential biological relevance for the target compound's derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-chloro-N-cyclohex-1-en-1-yl-N-(2-methoxyethyl)acetamide, and what critical reaction conditions must be controlled?

- Methodology : The compound can be synthesized via a two-step process:

Acyl chloride formation : React chloroacetic acid with thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C to generate 2-chloroacetyl chloride.

Amidation : React the acyl chloride with a mixture of cyclohex-1-en-1-amine and 2-methoxyethylamine in dichloromethane (DCM) at room temperature, using triethylamine (TEA) as a base to neutralize HCl byproducts.

- Critical Conditions :

- Moisture-free environment to prevent hydrolysis of the acyl chloride.

- Strict temperature control during acyl chloride formation to avoid side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Assigns protons on the cyclohexene ring (δ 5.5–6.0 ppm, olefinic H), methoxy group (δ ~3.3 ppm), and acetamide backbone (δ ~3.8–4.2 ppm, CH₂Cl).

- ¹³C NMR : Confirms carbonyl (δ ~165–170 ppm) and quaternary carbons.

Q. What are the key considerations for optimizing the compound’s solubility and stability in various solvents for biological assays?

- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s hydrophobic cyclohexene and methoxyethyl groups.

- Stability :

- Avoid aqueous solutions at high pH to prevent hydrolysis of the chloroacetamide group.

- Store in inert atmospheres (e.g., argon) at –20°C to minimize degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray crystallography) when confirming the compound’s structure?

- Cross-Validation :

- Compare solution-state NMR data with solid-state X-ray results to distinguish dynamic effects (e.g., rotational barriers in the cyclohexene ring).

- Use DFT calculations to model NMR chemical shifts and verify assignments.

Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., acetylcholinesterase) by optimizing hydrogen bonds with the acetamide carbonyl and hydrophobic interactions with the cyclohexene ring.

- MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on solvent-accessible surface area (SASA) of the chloro group .

Q. How do the electron-withdrawing effects of the chloro and methoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Chloro Group : Activates the acetamide carbonyl toward nucleophilic attack (e.g., by amines or thiols) due to its electron-withdrawing nature.

- Methoxy Group : Stabilizes intermediates via resonance donation but reduces electrophilicity at the adjacent ethyl chain.

- Experimental Validation : Monitor reaction kinetics using HPLC to track substituent effects on SN2 reactivity .

Q. What strategies are recommended for analyzing and mitigating side reactions during the synthesis of this acetamide derivative?

- Byproduct Identification : Use LC-MS to detect dimers or hydrolysis products (e.g., from residual moisture).

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.